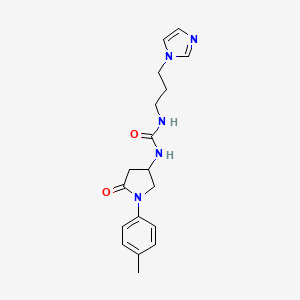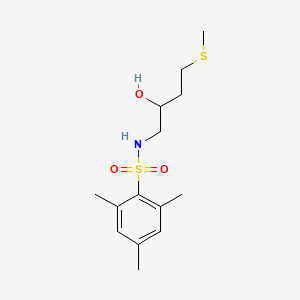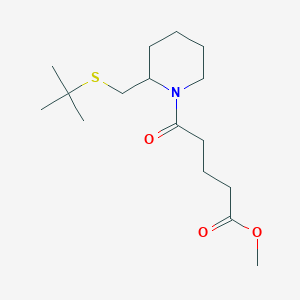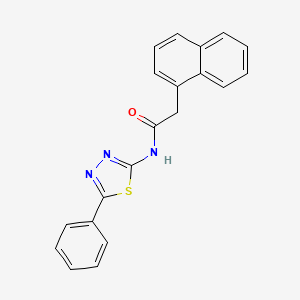
6-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-cyclohexyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as CCPC and has been the subject of several studies exploring its synthesis, mechanism of action, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of CCPC is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or receptors involved in cancer cell growth, inflammation, or neurodegeneration. For example, CCPC has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. CCPC has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
CCPC has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory effects. Additionally, CCPC has been shown to have neuroprotective effects and may protect against oxidative stress and neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CCPC is its potential as a therapeutic agent for various diseases. Additionally, CCPC is relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of CCPC is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on CCPC. One potential area of exploration is the development of CCPC as a cancer therapy, either alone or in combination with other drugs. Additionally, CCPC may have potential as a treatment for inflammatory diseases or neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of CCPC and its potential applications in various fields.
Synthesemethoden
The synthesis of CCPC involves the reaction of 6-chloronicotinic acid with cyclohexylamine and propargyl bromide in the presence of a base. This reaction results in the formation of CCPC as a white solid with a melting point of 153-155°C. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
CCPC has shown potential in various scientific research applications, including the treatment of cancer, inflammation, and neurodegenerative diseases. Studies have shown that CCPC can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, CCPC has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Furthermore, CCPC has been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
6-chloro-N-cyclohexyl-N-prop-2-ynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-2-10-18(13-6-4-3-5-7-13)15(19)12-8-9-14(16)17-11-12/h1,8-9,11,13H,3-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXREGPGVBCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(C1CCCCC1)C(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2859963.png)
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2859965.png)









![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B2859981.png)